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Compound of Interest

Compound Name:
(S)-3-methyl-2-phenylbutanoic

acid

Cat. No.: B2866712 Get Quote

An In-depth Technical Guide to (S)-3-methyl-2-phenylbutanoic acid for Advanced Research

Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (S)-3-methyl-2-phenylbutanoic
acid, a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical

development. Intended for researchers, scientists, and drug development professionals, this

document delves into the compound's core characteristics, synthesis, analytical validation, and

applications, grounding all claims in authoritative data.

Core Compound Identification and Physicochemical
Properties
(S)-3-methyl-2-phenylbutanoic acid is a chiral building block whose stereochemistry is crucial

for its function in the synthesis of pharmacologically active molecules.[1] Its structural features,

combining a phenyl ring and an isopropyl group adjacent to a stereocenter, make it a valuable

synthon for creating complex molecular architectures.

The fundamental identifiers and properties of this compound are summarized below.
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Property Value Source(s)

CAS Number 13490-69-2 [2][3][4]

IUPAC Name
(2S)-3-methyl-2-

phenylbutanoic acid
[4]

Synonyms

(S)-3-Methyl-2-phenylbutyric

acid, (S)-α-

Isopropylphenylacetic acid

[4][5]

Molecular Formula C₁₁H₁₄O₂ [3][5]

Molecular Weight 178.23 g/mol [2][3]

Appearance Solid [5]

Solubility Slightly soluble in water [6]

Flash Point 86 °C [3]

Structure:

The structure features a carboxylic acid with a chiral carbon at the C2 position, bonded to a

hydrogen, a phenyl group, an isopropyl group, and the carboxyl group. The "(S)" designation

defines the specific three-dimensional arrangement at this stereocenter.

SMILES Notation:CC(C)C(=O)O[4]

Enantioselective Synthesis: A Strategic Approach
The biological activity of chiral molecules is often dependent on a single enantiomer.

Consequently, the development of robust enantioselective synthetic routes is paramount for

compounds like (S)-3-methyl-2-phenylbutanoic acid.[1] A highly effective strategy involves

the asymmetric alkylation of a phenylacetic acid derivative, which establishes the critical

stereocenter with high fidelity early in the synthetic sequence.[1]

Proposed Synthetic Workflow
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The synthesis can be logically approached in two primary stages: enantioselective alkylation to

form the chiral acid, followed by purification.

Synthetic Workflow

Phenylacetic Acid

(S)-3-methyl-2-phenylbutanoic acid
(Crude Product)

 Step 1: Enantioselective Alkylation
(Chiral Lithium Amide, 2-iodopropane)

Purified (S)-3-methyl-2-phenylbutanoic acid

 Step 2: Chromatographic Purification

Click to download full resolution via product page

Caption: Proposed synthesis of (S)-3-methyl-2-phenylbutanoic acid.

Detailed Experimental Protocol: Enantioselective
Alkylation
This protocol describes a validated method for preparing the target compound. The causality

behind using a chiral lithium amide base is to deprotonate the α-carbon of the phenylacetic acid

derivative in a stereocontrolled manner, allowing the subsequent alkylation to proceed with high

enantioselectivity.

Materials:

Phenylacetic acid

Strong base (e.g., n-butyllithium)
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Chiral amine (to form the chiral lithium amide)

2-iodopropane

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Formation of Chiral Base: In a flame-dried, multi-neck flask under an inert atmosphere (e.g.,

Argon), dissolve the chiral amine in anhydrous THF. Cool the solution to -78 °C using a dry

ice/acetone bath.

Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C to form the chiral

lithium amide base.

Deprotonation: In a separate flask, dissolve phenylacetic acid in anhydrous THF. Cool this

solution to -78 °C.

Transfer the phenylacetic acid solution to the chiral base solution via cannula. Stir the

resulting mixture for 1 hour at -78 °C to ensure complete formation of the chiral enolate.

Alkylation: Add 2-iodopropane to the reaction mixture dropwise. Allow the reaction to stir at

-78 °C until completion, as monitored by Thin Layer Chromatography (TLC).

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

[1] Allow the mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.[1]

Purification: Purify the crude (S)-3-methyl-2-phenylbutanoic acid by column

chromatography on silica gel to obtain the final product with high purity.[1]

Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and, most

importantly, the enantiomeric excess (ee) of the synthesized (S)-3-methyl-2-phenylbutanoic
acid. A multi-step analytical workflow ensures the material meets the stringent quality

standards required for research and drug development.

Analytical Validation Workflow

Analytical Workflow

Synthesized Product

1H & 13C NMR Spectroscopy

Structural Confirmation

Mass Spectrometry (LC-MS)

Molecular Weight Verification

Chiral HPLC

Purity & Enantiomeric Excess

Identity, Purity,
& Enantiomeric Excess Confirmed

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of the final product.

Key Analytical Methodologies
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1. High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers. A

chiral stationary phase (CSP) provides differential interaction with the (S) and (R)

enantiomers, allowing for their baseline separation.

Protocol:

Sample Preparation: Prepare a standard solution of the synthesized product in a suitable

mobile phase solvent (e.g., hexane/isopropanol mixture).

Chromatographic Conditions:

Column: Chiralcel OD-H or equivalent chiral column.

Mobile Phase: An isocratic mixture of hexane and isopropanol with a small percentage

of trifluoroacetic acid (TFA). The exact ratio must be optimized to achieve separation.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Analysis: Inject the sample. The retention times for the (S) and (R) enantiomers will differ.

Calculate the area under each peak to determine the enantiomeric excess (% ee) and

overall purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by

mapping the chemical environment of each proton and carbon atom.

Representative Data (Predicted):

¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl ring, the

methine proton at the chiral center, the methine proton of the isopropyl group, and the

diastereotopic methyl protons of the isopropyl group. The carboxylic acid proton will

appear as a broad singlet.
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¹³C NMR: Expect signals for the carboxyl carbon, the aromatic carbons, the chiral α-

carbon, and the carbons of the isopropyl group.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the

molecular weight of the compound, providing an essential check on its identity.[7]

Protocol:

Operate the mass spectrometer in electrospray ionization (ESI) negative mode.

The expected [M-H]⁻ ion for C₁₁H₁₄O₂ would be observed at an m/z of approximately

177.1.

Applications in Drug Discovery and Development
(S)-3-methyl-2-phenylbutanoic acid is not merely a laboratory chemical; it is a key

intermediate whose structural motifs are found in numerous pharmaceuticals.

Chiral Building Block: Its primary application is as a versatile starting material for the

synthesis of more complex chiral molecules. The presence of the carboxylic acid functional

group allows for a wide range of subsequent chemical transformations, such as amidation or

reduction.[1]

Structural Analogue to Profens: The α-arylpropionic acid scaffold is the core structure of the

widely known non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and

Naproxen. Research into derivatives of this scaffold continues to be an active area in the

search for new anti-inflammatory agents.

Relevance to ACE Inhibitors: Key intermediates for angiotensin-converting-enzyme (ACE)

inhibitors, such as (R)-2-hydroxy-4-phenylbutanoic acid, share significant structural similarity,

highlighting the utility of phenylbutanoic acid derivatives in cardiovascular drug discovery.[8]

[9]

The "Magic Methyl" Effect: In drug design, the strategic placement of a methyl group can

significantly enhance a compound's potency, selectivity, or pharmacokinetic properties.[10]
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The isopropyl group in (S)-3-methyl-2-phenylbutanoic acid can be considered an

advanced example of this principle, providing steric bulk that can be crucial for optimizing

interactions with a biological target.[10]

Safety and Handling
As with all laboratory chemicals, (S)-3-methyl-2-phenylbutanoic acid should be handled with

appropriate care.

General Precautions: Use in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.[6]

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[6][11] In case

of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Conclusion
(S)-3-methyl-2-phenylbutanoic acid is a high-value chiral synthon with direct relevance to

modern drug discovery. A thorough understanding of its properties, enantioselective synthesis,

and rigorous analytical characterization is essential for its effective application. This guide

provides the foundational technical knowledge and practical protocols to empower researchers

to leverage this important molecule in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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